molecular formula C15H19F3N2O2 B4423801 2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4423801
M. Wt: 316.32 g/mol
InChI Key: XJQZFHHMHTUURG-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that features a morpholine ring substituted with dimethyl groups and an acetamide group attached to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.

    Dimethylation: The morpholine ring is then dimethylated using methyl iodide in the presence of a base such as sodium hydride.

    Acetamide Formation: The dimethylmorpholine is reacted with chloroacetyl chloride to form the corresponding acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or morpholine derivatives.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The morpholine ring and acetamide group contribute to the compound’s overall stability and solubility, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylmorpholin-4-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
  • Trifluoromethylpyridine derivatives

Uniqueness

2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both a morpholine ring and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O2/c1-10-7-20(8-11(2)22-10)9-14(21)19-13-5-3-4-12(6-13)15(16,17)18/h3-6,10-11H,7-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQZFHHMHTUURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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